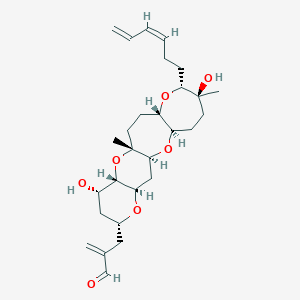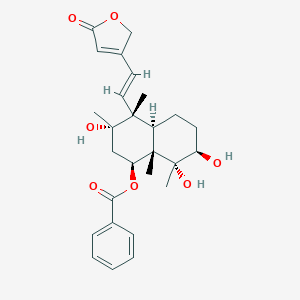
3,4-Methylenedioxyphenyl isothiocyanate
Overview
Description
3,4-Methylenedioxyphenyl isothiocyanate is a compound that has garnered interest due to its unique structure and potential applications in various fields of chemistry and materials science. This molecule features a methylenedioxyphenyl group, which is a common motif in several natural products and pharmaceuticals, attached to an isothiocyanate group known for its reactivity and use in chemical synthesis.
Synthesis Analysis
The synthesis of related 3,4-methylenedioxy compounds often involves multi-step reactions starting from piperonaldehyde, demonstrating the complexity and versatility of synthetic routes to incorporate the methylenedioxy motif into various chemical structures. For instance, Han Xue-lian (2007) outlines a synthesis method for 3,4-(methylenedioxy)phenylacetic acid, starting from piperonal aldehyde through a series of reactions, achieving a total yield of 57.0% with purity reaching 98.6% (Han Xue-lian, 2007).
Molecular Structure Analysis
Structural and conformational properties of related compounds have been extensively studied, such as in the work by L. Qiao et al. (2017), where structural characterization and quantum chemical calculations on thiourea derivatives were performed. These studies provide insights into the electronic structure, bonding, and potential reactivity of the molecule (L. Qiao et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving methylenedioxyphenyl compounds and isothiocyanates can lead to a variety of products, depending on the reactants and conditions used. For example, T. Ibata et al. (1992) discuss the formation and reaction of carbonyl ylides with isothiocyanates, highlighting the diverse reactivity and potential applications of these compounds in synthesis (T. Ibata et al., 1992).
Scientific Research Applications
Forensic Science Applications : One study focused on the synthesis and differentiation of 2,3- and 3,4-methylenedioxyphenylalkylamines, derivatives of 3,4-methylenedioxyamphetamine (MDA), which are abused as central nervous system stimulants. The study highlighted the use of mass spectrometry for distinguishing these compounds, which is crucial for forensic science applications (Borth, Hänsel, Rösner, & Junge, 2000).
Synthesis of Chemical Compounds : Another research presented a convenient synthesis method for 3,4-(methylenedioxy)phenylacetic acid from piperonal aldehyde, which is significant in the synthesis of various drugs (Han Xue-lian, 2007).
Metabolism and Synergistic Action in Pharmacology : A study conducted in 1966 investigated the metabolism of methylene-C14-dioxyphenyl compounds and their role in prolonging the action of certain drugs and insecticide chemicals, demonstrating their potential synergistic action in pharmacological applications (Casida, Engel, Essac, Kamienski, & Kuwatsuka, 1966).
Catalytic Oxidation for Drug Synthesis : Research on catalytic oxidation of isosafrol by vanadium complexes, aiming to synthesize 3,4-methylenedioxybenzaldehyde (piperonal), highlights its application in drug synthesis (Alvarez et al., 2007).
Inhibition of Carcinogenesis : Arylalkyl isothiocyanates, including derivatives of 3,4-methylenedioxyphenyl, have been studied for their potential in inhibiting lung tumorigenesis, indicating their application in cancer research (Guo et al., 1993).
Safety And Hazards
properties
IUPAC Name |
5-isothiocyanato-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c12-4-9-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSPZKAEJHDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150432 | |
| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxyphenyl isothiocyanate | |
CAS RN |
113504-93-1 | |
| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113504931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isothiocyanato-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















